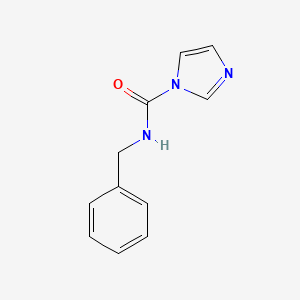

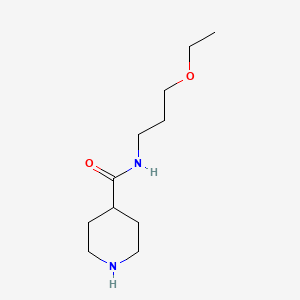

![molecular formula C13H14N2O B6142629 [4-(pyridin-2-ylmethoxy)phenyl]methanamine CAS No. 216144-62-6](/img/structure/B6142629.png)

[4-(pyridin-2-ylmethoxy)phenyl]methanamine

Vue d'ensemble

Description

“[4-(pyridin-2-ylmethoxy)phenyl]methanamine”, also known as PMMA, is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has an empirical formula of C12H12N2O and a molecular weight of 200.24 .

Molecular Structure Analysis

The compound has a SMILES string representation ofNc1ccc (OCc2ccccn2)cc1 . This indicates that the compound contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a phenyl ring (a six-membered ring of carbon atoms), connected by a methoxy group (an oxygen atom bonded to a methyl group). Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is non-combustible .Applications De Recherche Scientifique

Anticancer Properties

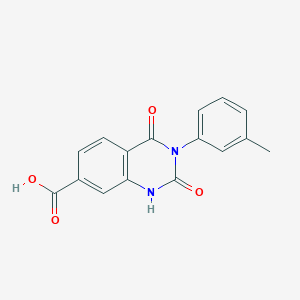

The compound has garnered attention due to its potential as an anticancer agent. Specifically, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized. These derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A549 , HCT-116 , and PC-3 . Notably, the compound 1-(4-chlorophenyl)-3-{4- {[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) exhibited potent inhibitory activity, comparable to the positive-control drug sorafenib .

BRAF Inhibition

The same derivatives were identified as potential BRAF inhibitors , which play a crucial role in cancer cell signaling pathways. Further research could explore their efficacy in targeting specific mutations and pathways associated with cancer progression .

Molecular Hybridization Strategy

Based on the molecular hybridization strategy , a new structural framework with an N-aryl-N’-arylmethylurea scaffold was designed. Sixteen novel compounds were synthesized and evaluated for their antiproliferative activities against cancer cell lines, including A549 , MCF7 , HCT116 , and the human liver normal cell line HL7702 .

Safety and Hazards

Propriétés

IUPAC Name |

[4-(pyridin-2-ylmethoxy)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,9-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGOVNPLJXJTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Pyridin-2-ylmethoxy)phenyl]methanamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)

![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)

![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6142601.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)

![4-[1-(methylamino)ethyl]phenol](/img/structure/B6142655.png)